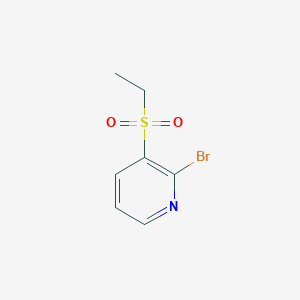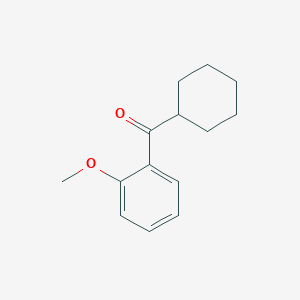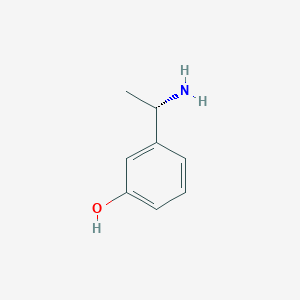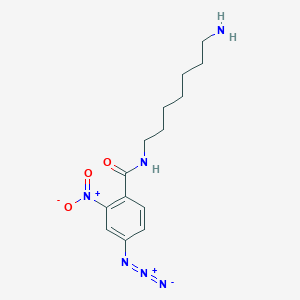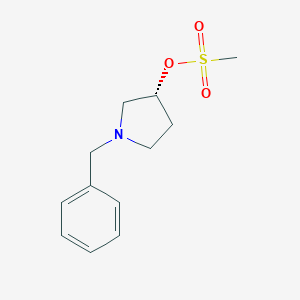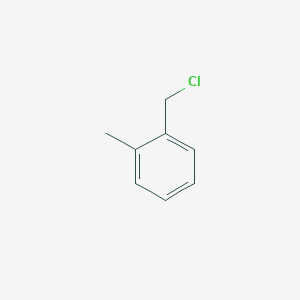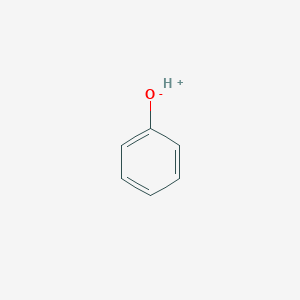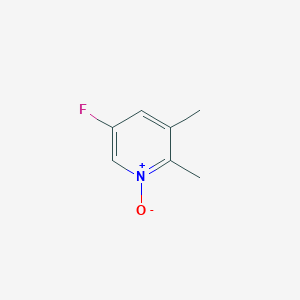
5-Fluoro-2,3-dimethyl-1-oxidopyridin-1-ium
Descripción general
Descripción
5-Fluoro-2,3-dimethylpyridine 1-oxide is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include reduced basicity and reactivity compared to their chlorinated and brominated counterparts . The presence of a fluorine atom in the aromatic ring significantly influences the compound’s physical, chemical, and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2,3-dimethylpyridine with a fluorinating agent such as Selectfluor® . The reaction conditions often include the use of a solvent like acetonitrile and a catalyst to facilitate the fluorination process.
Industrial Production Methods
Industrial production of 5-Fluoro-2,3-dimethylpyridine 1-oxide may involve large-scale fluorination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2,3-dimethylpyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen atom in the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-fluoro-2,3-dimethylpyridine N-oxide derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
5-Fluoro-2,3-dimethylpyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of agrochemicals and materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2,3-dimethylpyridine 1-oxide involves its interaction with molecular targets through its fluorine atom. The electron-withdrawing nature of the fluorine atom affects the compound’s reactivity and binding affinity to various biological targets. This can influence pathways involved in cellular processes, such as enzyme inhibition or receptor modulation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-3-methylpyridine
- 3-Fluoro-2-methylpyridine
- 4-Fluoro-2,3-dimethylpyridine
Uniqueness
5-Fluoro-2,3-dimethylpyridine 1-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl groups and the fluorine atom in the pyridine ring enhances its stability and reactivity compared to other fluorinated pyridines .
Propiedades
Número CAS |
113210-00-7 |
|---|---|
Fórmula molecular |
C7H8FNO |
Peso molecular |
141.14 g/mol |
Nombre IUPAC |
5-fluoro-2,3-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H8FNO/c1-5-3-7(8)4-9(10)6(5)2/h3-4H,1-2H3 |
Clave InChI |
GGMFFQOCDRQTKB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C[N+](=C1C)[O-])F |
SMILES canónico |
CC1=CC(=C[N+](=C1C)[O-])F |
Sinónimos |
Pyridine, 5-fluoro-2,3-dimethyl-, 1-oxide (9CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)

